molecular formula C33H39N3O6 B3028757 2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine CAS No. 3135-19-1

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine

Cat. No. B3028757
CAS RN: 3135-19-1
M. Wt: 573.7 g/mol
InChI Key: BOYPAYBWCQZOGC-UHFFFAOYSA-N
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Description

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine, also known as TBHT, is a versatile chemical compound that has been used in a variety of scientific applications. TBHT is a highly reactive molecule with a wide range of reactivity and solubility properties. It is often used as a reagent in organic synthesis, as a catalyst in catalytic reactions, and as a solvent in laboratory experiments. TBHT is also known for its potential to form stable complexes with a variety of metals and other compounds. In addition, TBHT has been used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis of Pyridines and Pyrimidines

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route involves Lewis acids playing an important role in selectively synthesizing six-membered heterocycles .

Multicomponent Reactions (MCRs)

Over the past decade, multicomponent reactions (MCRs) have been recognized as a powerful synthetic tool for the establishment of diverse and complicated skeletons . The components have been assembled in protocols to form desired compound frameworks without adding any reagents, catalysts, solvents, or substrates .

Cytotoxic Agents

New series of 2,4,6-triarylpyridines derivatives were designed, synthesized, and evaluated for their cytotoxic activity against breast cancer cell lines . Most of the synthesized compounds showed remarkable cytotoxicity, comparable to the standard drug etoposide .

Supramolecular Chemistry

The 2,4,6-triarylpyridines are significant building blocks in supramolecular chemistry . They are also important because of their biological activities .

Synthetic and Biological Interests

Some name reactions have been developed by Biginelli, Hantzsch, Mannich, Passerini, Povarov, Strecker, and Ugi . These reactions are also broadly applied for synthetic and biological interests .

Pharmaceutical Industry

These heterocycles have also been applied in the pharmaceutical industry for their anticancer, antimycobacterial, antibacterial, antimalarial, anti-inflammatory, anticonvulsant, and antimicrobial activities .

properties

IUPAC Name

2-[4,6-bis(4-butoxy-2-hydroxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O6/c1-4-7-16-40-22-10-13-25(28(37)19-22)31-34-32(26-14-11-23(20-29(26)38)41-17-8-5-2)36-33(35-31)27-15-12-24(21-30(27)39)42-18-9-6-3/h10-15,19-21,37-39H,4-9,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYPAYBWCQZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)O)C4=C(C=C(C=C4)OCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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